molecular formula C15H13Cl2N3 B13720495 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride CAS No. 1171022-53-9

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride

Cat. No.: B13720495
CAS No.: 1171022-53-9
M. Wt: 306.2 g/mol
InChI Key: ACJORHCPBLRSKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the reaction of 7-chloro-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-cancer and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the presence of both the chloro and hydrazino groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research fields .

Properties

CAS No.

1171022-53-9

Molecular Formula

C15H13Cl2N3

Molecular Weight

306.2 g/mol

IUPAC Name

(7-chloro-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C15H12ClN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H

InChI Key

ACJORHCPBLRSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)NN.Cl

Origin of Product

United States

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